2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 1-methyltetrazole-5-thioacetamide side chain and a 6-(methylsulfanyl)-4-(pyrrolidin-1-yl) substituent on the pyrimidine core. Its structure integrates heterocyclic motifs (tetrazole, pyrazolo-pyrimidine) and sulfur-containing groups, which are often associated with enhanced bioavailability and target binding in medicinal chemistry.
Properties
IUPAC Name |
N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-2-(1-methyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N10OS2/c1-24-16(21-22-23-24)29-10-12(27)17-5-8-26-14-11(9-18-26)13(19-15(20-14)28-2)25-6-3-4-7-25/h9H,3-8,10H2,1-2H3,(H,17,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCFMXGTQHTMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N10OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of the compound includes a tetrazole ring and a pyrrolidine moiety, which are known to exhibit various biological activities. The presence of sulfur and nitrogen heteroatoms enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₄S₂ |
| Molecular Weight | 318.44 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not determined |
Antimicrobial Activity
Research indicates that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains. In vitro studies have demonstrated that similar tetrazole-containing compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
Case Study:
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several tetrazole derivatives. Among them, a compound structurally related to our target exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against Staphylococcus aureus .
Anticancer Properties
The compound's structure suggests potential anticancer activity due to its ability to interact with cellular pathways involved in proliferation and apoptosis. Compounds with similar structural motifs have been shown to inhibit cancer cell lines effectively.
Case Study:
In a study examining the cytotoxic effects of tetrazole derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells), one derivative demonstrated an IC₅₀ value lower than that of doxorubicin, indicating superior potency .
The proposed mechanism of action for this class of compounds typically involves:
- Inhibition of Enzymatic Activity: Compounds may act as enzyme inhibitors, disrupting metabolic pathways essential for pathogen survival or cancer cell proliferation.
- Interference with DNA Synthesis: The presence of nitrogen-rich heterocycles can lead to interactions with nucleic acids or their associated enzymes, hindering replication processes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the tetrazole or pyrrolidine rings can enhance potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution on tetrazole | Increased antimicrobial activity |
| Alteration in pyrrolidine ring | Enhanced anticancer properties |
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The target compound’s pyrazolo[3,4-d]pyrimidine core is shared with kinase inhibitors (e.g., Example 83 in ), but its pyrrolidin-1-yl and methylsulfanyl groups distinguish it from analogs with phenyl or chromenone substituents.
- The tetrazole-thioacetamide side chain may enhance metabolic stability compared to simpler acetamide derivatives (e.g., ), as tetrazoles are known bioisosteres for carboxylic acids .
Key Observations :
- The target compound’s synthesis likely parallels Example 83 , employing palladium-catalyzed cross-coupling for pyrazolo-pyrimidine functionalization. This contrasts with the zeolite-catalyzed synthesis of hydroxyacetamides or the acidic reflux method for pyridazinones .
Pharmacological and Physicochemical Properties
Table 3: Comparative Pharmacological Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
